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Introduction
CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine

scaffold.[1][2] Its ability to bind to a wide range of protein kinases has been leveraged to

develop it into a powerful affinity reagent for chemical proteomics.[3][4] When immobilized on

Sepharose beads, CTX-0294885 serves as an effective tool for the large-scale enrichment and

subsequent identification of kinases from complex biological samples, such as cell lysates.[1]

[2][3] This approach, often referred to as kinome profiling, is crucial for understanding cellular

signaling networks, identifying novel drug targets, and elucidating the mechanisms of action of

kinase inhibitors.[5][6]

A key advantage of CTX-0294885 is its unique capture profile, which includes the entire AKT

family of kinases, a feat not achieved by previously utilized broad-spectrum inhibitors.[1][2][3]

[7][8] This makes it an invaluable tool for studying the PI3K/Akt/mTOR signaling pathway,

which is frequently dysregulated in diseases like cancer.[8][9]

These application notes provide an overview of the capabilities of CTX-0294885, quantitative

data on its performance, and detailed protocols for its use in large-scale kinome profiling

experiments.
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The utility of CTX-0294885 as a broad-spectrum kinase inhibitor is demonstrated by its

inhibitory activity against various kinases and its extensive coverage of the kinome when used

as an affinity reagent.

Table 1: Inhibitory Activity of CTX-0294885 against a
Panel of Kinases

Kinase Target IC50 (nM)

FLT3 1

Src 2

JAK2 3

VEGF Receptor 3 3

FAK 4

Aurora Kinase A 18

JAK3 28

Data sourced from Cayman Chemical.[8]

Table 2: Kinome Coverage using CTX-0294885-based
Affinity Purification from MDA-MB-231 Cells
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Affinity Reagent(s)
Number of Protein Kinases
Identified

Key Findings

CTX-0294885 235
Includes all members of the

AKT family.[1][3][7][8]

CTX-0294885 + Purvalanol B,

SU6668, VI16832
261

Represents one of the largest

kinome coverages from a

single cell line to date.[3][7]

Four-Inhibitor Mix +

Phosphopeptide Enrichment
183 (with 799 phosphosites)

Enabled identification of

previously unreported

phosphosites on key signaling

kinases.[3][7]

Data from large-scale kinome

profiling experiments followed

by LC-MS/MS.[3][7]
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Caption: Workflow for kinome profiling using CTX-0294885.
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Caption: Simplified PI3K/Akt signaling pathway highlighting AKT.

Experimental Protocols
The following protocols are based on methodologies described for kinome profiling using

immobilized kinase inhibitors.[5][6] For precise details, users should refer to the primary

publication by Zhang et al. (2013).[7]

Protocol 1: Preparation of Cell Lysate
Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to ~80-90% confluency. For

quantitative experiments using Stable Isotope Labeling by Amino acids in Cell culture

(SILAC), culture cells for at least five passages in SILAC-compatible medium containing

either "light" (standard) or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) amino

acids.

Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells

into PBS and centrifuge at 500 x g for 5 minutes at 4°C.

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM

NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor

cocktails).

Homogenization: Incubate the cell suspension on ice for 20 minutes with occasional

vortexing. Further lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20

seconds off).

Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Collect the supernatant and determine the protein concentration using

a standard method such as the bicinchoninic acid (BCA) assay. Adjust the protein

concentration to 1-5 mg/mL with lysis buffer.

Protocol 2: Affinity Purification of Kinases
Bead Preparation: CTX-0294885 is covalently coupled to Sepharose beads. Before use,

wash the beads three times with lysis buffer. Use a 50% slurry of beads for the purification.
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Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1-5 mg of total protein)

with an appropriate volume of the CTX-0294885-Sepharose bead slurry (e.g., 20-50 µL of

packed beads).

Binding: Incubate the lysate-bead mixture overnight (12-16 hours) at 4°C on a rotator to

allow for kinase binding.

Washing:

Centrifuge the tubes at 500 x g for 2 minutes at 4°C to pellet the beads. Discard the

supernatant.

Wash the beads three times with a high-salt wash buffer (e.g., lysis buffer with 500 mM

NaCl) to remove non-specific protein interactions.

Wash the beads two times with a low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl)

to remove residual salt.

Elution: Elute the bound kinases from the beads using one of the following methods:

Competitive Elution: Incubate the beads with a high concentration of ATP (e.g., 10 mM) or

a competing soluble kinase inhibitor in an appropriate buffer for 30 minutes at room

temperature.

Denaturing Elution: Add 2x SDS-PAGE loading buffer to the beads and boil for 5-10

minutes.

Protocol 3: Sample Preparation for Mass Spectrometry
This protocol assumes on-bead digestion, which can improve sensitivity.

Reduction and Alkylation: After the final wash step (Protocol 2, Step 4), resuspend the beads

in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

and incubate for 30 minutes at 56°C. Cool to room temperature and add an alkylating agent

(e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 20 minutes

in the dark.
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Digestion: Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and

iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add

sequencing-grade trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.

Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested

peptides. Perform a second peptide extraction by adding a solution of 50% acetonitrile and

0.1% formic acid to the beads, vortexing, and collecting the supernatant.

Sample Cleanup: Combine the peptide extracts and dry them in a vacuum centrifuge. Desalt

the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 4: LC-MS/MS Analysis
Instrumentation: Analyze the desalted peptides using a high-resolution mass spectrometer

(e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.

Chromatography: Load the peptides onto a C18 trap column and then separate them on an

analytical C18 column using a gradient of increasing acetonitrile concentration (e.g., a 60-

120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode,

where the most abundant precursor ions from a full MS scan are selected for fragmentation

(MS/MS) by higher-energy collisional dissociation (HCD).

Data Analysis:

Process the raw mass spectrometry data using a software platform such as MaxQuant.

Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify

peptides and proteins.

Set appropriate parameters for the search, including trypsin as the enzyme, a maximum of

two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and

oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable

modifications.
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Filter the results to a high confidence level, typically a 1% false discovery rate (FDR) at

both the peptide and protein levels. The identified proteins constitute the kinome profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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